molecular formula C11H17NO2 B14534429 3,5-Bis(methoxymethyl)-4-methylaniline CAS No. 62224-09-3

3,5-Bis(methoxymethyl)-4-methylaniline

Cat. No.: B14534429
CAS No.: 62224-09-3
M. Wt: 195.26 g/mol
InChI Key: CEDUIKXOZWCZHV-UHFFFAOYSA-N
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Description

3,5-Bis(methoxymethyl)-4-methylaniline is an organic compound with a complex structure that includes methoxymethyl groups and a methylaniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(methoxymethyl)-4-methylaniline typically involves the reaction of 3,5-bis(methoxymethyl)-4-bromo-benzaldehyde with p-tolylaldehyde and pyrrole. This reaction is carried out under specific conditions to ensure the formation of the desired product . The reaction conditions often include the use of catalysts and controlled temperatures to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes as in laboratory settings. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Advanced techniques such as continuous flow reactors and automated systems may be employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(methoxymethyl)-4-methylaniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxymethyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride or other strong bases to deprotonate the methoxymethyl groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

3,5-Bis(methoxymethyl)-4-methylaniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,5-Bis(methoxymethyl)-4-methylaniline involves its interaction with specific molecular targets and pathways. The methoxymethyl groups may enhance its ability to penetrate cell membranes and interact with intracellular targets. The compound may exert its effects through binding to enzymes, receptors, or other proteins, leading to changes in cellular functions and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Bis(methoxymethyl)-4-methylaniline is unique due to its specific combination of methoxymethyl groups and methylaniline core

Properties

CAS No.

62224-09-3

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

3,5-bis(methoxymethyl)-4-methylaniline

InChI

InChI=1S/C11H17NO2/c1-8-9(6-13-2)4-11(12)5-10(8)7-14-3/h4-5H,6-7,12H2,1-3H3

InChI Key

CEDUIKXOZWCZHV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1COC)N)COC

Origin of Product

United States

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